Isomalathion

Descripción general

Descripción

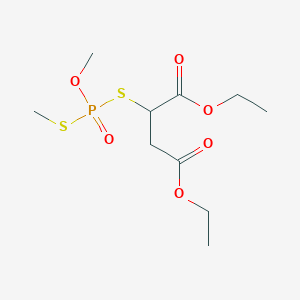

Isomalathion (O,S-dimethyl-S-(1,2-dicarbethoxyethyl) phosphorodithioate) is a stereoisomer of malathion, a widely used organophosphate insecticide. Unlike malathion, which contains a thiolo-succinyl group, this compound features a thiono-succinyl ligand, leading to distinct stereochemical and toxicological properties . This compound exists as four stereoisomers due to chiral centers at phosphorus and the succinyl carbon, each exhibiting unique interactions with enzymes such as acetylcholinesterase (AChE) and carboxylesterases . Its stereoselective toxicity and resistance to reactivation therapies make it a critical focus in toxicology and environmental science.

Métodos De Preparación

Isomalathion is typically formed as a byproduct during the production of malathion. The formation of this compound occurs when malathion is heated. The synthetic route involves the isomerization of malathion, where the sulfur and oxygen atoms rearrange to form this compound . Industrial production methods focus on minimizing the formation of this compound to reduce toxicity in malathion products .

Análisis De Reacciones Químicas

Isomalathion undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of malaoxon, another toxic impurity .

Aplicaciones Científicas De Investigación

Toxicological Studies

Isomalathion has been investigated for its cytotoxic and genotoxic effects, especially in relation to malathion. Research indicates that this compound exhibits significant cytotoxicity in human liver cells (HepaRG) compared to malathion. For instance, a study demonstrated that this compound reduced cell viability starting at concentrations as low as 100 µM and induced caspase-3 activity in a dose-dependent manner, indicating apoptosis . In contrast, malathion did not affect cell viability even at higher concentrations.

Table 1: Cytotoxic Effects of this compound vs. Malathion

| Compound | Concentration (µM) | Cell Viability (%) | Caspase-3 Activity |

|---|---|---|---|

| This compound | 100 | Decreased | Increased |

| Malathion | 500 | No change | No change |

Additionally, this compound has been shown to induce DNA damage in human peripheral blood lymphocytes through the comet assay, highlighting its potential genotoxicity . This effect was notably greater than that observed with malathion itself.

Environmental Impact

This compound is also relevant in environmental studies due to its formation as an impurity in technical-grade malathion. Its presence can influence the overall toxicity of malathion formulations. For example, field studies during a malathion poisoning epidemic in Pakistan revealed that formulations with higher this compound content were associated with increased toxicity among agricultural workers . This underscores the importance of monitoring this compound levels in pesticide products to mitigate health risks.

Agricultural Practices

In agriculture, understanding the behavior of this compound can inform safer pesticide application practices. Research has shown that solid pesticide carriers can affect the formation of this compound in malathion powders, suggesting that formulation choices can impact the toxicity profile of pesticides used in crop protection .

Table 2: Influence of Carrier on this compound Formation

| Carrier Type | This compound Formation (mg/kg) |

|---|---|

| Hydrated carrier | Increased |

| Non-hydrated carrier | Decreased |

Mechanistic Studies

Mechanistically, studies have explored how this compound interacts with biological systems at the molecular level. It has been found to inhibit carboxyesterases (CEs), enzymes critical for detoxifying organophosphates like malathion. This inhibition may shift the metabolic pathway toward a more toxic bioactivation reaction when both compounds are present . The implications of these findings are significant for understanding the health risks associated with exposure to contaminated agricultural products.

Case Studies

- Epidemic Malathion Poisoning : In 1976, an epidemic linked to malathion use highlighted the dangers posed by this compound impurities. The event prompted changes in pesticide application practices and increased awareness about the need for proper formulation and handling procedures .

- Genotoxicity Assessment : A study utilizing the comet assay demonstrated that this compound significantly damages DNA compared to its parent compound, suggesting that it should be considered a potential health hazard in environments where exposure occurs .

Mecanismo De Acción

Isomalathion exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. It binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscle paralysis, and potentially death .

Comparación Con Compuestos Similares

Structural and Functional Similarities

Isomalathion shares structural motifs with malathion and malaoxon (malathion’s oxygen analog). All three compounds inhibit AChE, but their stereochemical configurations and metabolic pathways differ significantly:

Stereoselective Toxicity

Malathion Enantiomers

- (R)-Malathion: 4× more toxic to Drosophila melanogaster than (S)-malathion due to enhanced bioactivation to (R)-malaoxon .

- (S)-Malathion : Rapidly detoxified by carboxylesterases, reducing its insecticidal potency .

Malaoxon Enantiomers

- (R)-Malaoxon : 8× stronger inhibitor of rabbit brain AChE (RBAChE) than (S)-malaoxon (kᵢ = 0.12 vs. 0.96 μM⁻¹min⁻¹) .

- Species-specific stereoselectivity: Electric eel AChE (EEAChE) shows weaker stereochemical discrimination .

This compound Stereoisomers

Inhibition Potency :

Stereoisomer RBAChE Inhibition (Relative) EEAChE Inhibition (Relative) (1R,3R)-Isomalathion 29× stronger than (1S,3S) 13× stronger than (1S,3S) (1R,3S)-Isomalathion Intermediate Intermediate (1S,3S)-Isomalathion Weakest Weakest Mechanistic Differences :

Toxicity in Non-Target Organisms

- Daphnia magna : Racemic this compound exhibits higher toxicity (LC₅₀ = 0.8 μM) than individual stereoisomers, suggesting synergistic effects .

- Acid α-Naphthyl Acetate Esterase Inhibition :

Environmental and Formulation Stability

- Malathion Contamination : Storage at 40°C increases this compound content by 33%, elevating mammalian toxicity .

- Enzyme-Based Detection : this compound levels ≥0.01% in malathion formulations can be quantified via AChE inhibition assays .

Key Research Findings

Species-Dependent Stereoselectivity : RBAChE shows 29-fold stereochemical discrimination among this compound isomers, while EEAChE shows only 13-fold differences, highlighting evolutionary divergence in AChE active sites .

Irreversible Inhibition : (1S)-isomalathion’s β-elimination mechanism complicates antidotal therapies, unlike malaoxon’s reversible adducts .

Stereochemical Synergy: Racemic mixtures of this compound exhibit non-additive toxicity, emphasizing the need for enantiopure pesticide formulations .

Actividad Biológica

Isomalathion, a significant impurity of the widely used insecticide malathion, has garnered attention due to its biological activity and potential health impacts. This article reviews the cytotoxicity, genotoxicity, and enzyme inhibition characteristics of this compound, drawing from various studies to present a comprehensive overview.

Overview of this compound

This compound, chemically known as S-methylmalathion, is an organophosphate compound that poses risks similar to those of its parent compound, malathion. It is primarily formed during the synthesis and degradation of malathion and has been found to exhibit higher toxicity than malathion itself.

Cytotoxicity and Genotoxicity

Recent studies have highlighted the cytotoxic and genotoxic effects of this compound. One pivotal study using the HepaRG human liver cell line demonstrated that:

- Cytotoxic Effects : this compound reduced cell viability at concentrations starting from 100 μM after 24 hours of exposure. Notably, it induced caspase-3 activity in a dose-dependent manner beginning at 5 μM, indicating apoptosis induction .

- Genotoxic Effects : Both this compound and malathion induced micronuclei formation at low concentrations. When combined, they exhibited additive genotoxic effects at a concentration of 25 μM .

The findings suggest that this compound is significantly more cytotoxic than malathion, although both compounds exhibit comparable genotoxic effects.

Enzyme Inhibition Mechanisms

This compound primarily inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. The mechanism of action involves:

- Inhibition Pathways : this compound can inhibit BChE through both P–X and X–R pathways. The aging process of inhibited BChE was observed to be complex, with significant cleavage occurring through P–S bonds .

- Comparison with Other Organophosphates : In comparative studies, this compound demonstrated varying inhibition potency against different forms of AChE. Stereoisomers of this compound showed a 4.3 to 8.8-fold increase in inhibition potency against rat brain AChE compared to electric eel AChE .

Case Studies and Epidemiological Evidence

Historical case studies provide insight into the public health implications of this compound exposure:

- Epidemic Poisoning in Pakistan (1976) : An outbreak among malaria control workers was linked to high levels of malathion formulations containing elevated amounts of this compound. Symptoms correlated with low red-cell cholinesterase activities, underscoring the compound's neurotoxic potential .

Summary Table of Biological Activities

| Biological Activity | This compound | Malathion |

|---|---|---|

| Cytotoxic Concentration (μM) | 100 (viability reduction) | >500 (no effect) |

| Induction of Caspase-3 | Yes (starting at 5 μM) | No |

| Micronuclei Formation | Yes (at low concentrations) | Yes (at low concentrations) |

| AChE Inhibition Potency | Higher for R-stereoisomers | Lower than this compound |

| Historical Toxicity Cases | Documented in Pakistan | Documented in various studies |

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying isomalathion in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity and specificity. For environmental matrices (e.g., soil, water), sample preparation should include extraction with non-polar solvents (e.g., hexane) and cleanup steps to remove interfering compounds. Validation parameters (e.g., recovery rates, limit of detection) must align with guidelines from regulatory bodies like the EPA .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in controlled environments using buffered solutions (pH 4–9) and temperatures (e.g., 25°C, 40°C). Hydrolysis rates can be monitored via UV-Vis spectroscopy or HPLC, with degradation products identified using LC-MS/MS. Note that this compound degrades faster in alkaline conditions, forming malaoxon, a toxic metabolite .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Methodological Answer : In vitro assays (e.g., liver microsomes) combined with LC-MS/MS are used to identify metabolites. Cytochrome P450 enzymes catalyze oxidation, while esterases mediate hydrolysis. Comparative studies between species (e.g., rats, humans) require careful normalization of enzyme activity data to avoid misinterpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in purity, exposure routes, or experimental models. A meta-analysis should standardize data by:

- Excluding studies with unverified compound purity (e.g., lack of NMR/HRMS data).

- Stratifying results by model organism (e.g., Drosophila vs. murine systems).

- Applying statistical tools (e.g., random-effects models) to account for heterogeneity .

Q. What experimental design considerations are critical for studying this compound’s synergistic effects with other organophosphates?

- Methodological Answer : Use factorial design to test combinations, controlling for dose-response relationships and interaction terms. Synergy should be quantified via the Toxic Unit (TU) approach or the Additivity Index. Ensure biomarkers (e.g., acetylcholinesterase inhibition) are measured at multiple time points to capture dynamic interactions .

Q. How can computational models improve the prediction of this compound’s environmental fate?

- Methodological Answer : Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models require input parameters such as logP, soil adsorption coefficients (Koc), and half-life data. Validate models against field studies, prioritizing peer-reviewed datasets with robust metadata .

Q. What protocols ensure reproducibility in synthesizing high-purity this compound for toxicology studies?

- Methodological Answer : Document synthesis steps rigorously, including reaction conditions (e.g., solvent, catalyst), purification methods (e.g., column chromatography), and characterization data (e.g., ¹H/¹³C NMR, HRMS). Purity ≥98% is essential; batch-to-batch variability must be reported in supplementary materials .

Q. Data Analysis and Interpretation

Q. How should researchers address non-linear dose-response relationships in this compound exposure studies?

- Methodological Answer : Fit data to sigmoidal (Hill equation) or hormetic models using software like GraphPad Prism. Report confidence intervals and Akaike Information Criterion (AIC) values to justify model selection. Outliers must be evaluated via Grubbs’ test or robust statistical methods .

Q. What strategies mitigate matrix interference when analyzing this compound in complex biological samples?

- Methodological Answer : Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., ¹³C-isomalathion). For blood/plasma samples, protein precipitation with acetonitrile followed by solid-phase extraction (SPE) reduces lipid interference .

Q. Ethical and Reporting Standards

Q. How can researchers ethically justify using vertebrate models in this compound toxicity studies?

- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify animal use by demonstrating the absence of suitable alternatives (e.g., in silico or in vitro models). Include ethical approval codes and compliance with ARRIVE guidelines in publications .

Q. What metadata is essential for sharing this compound research data in public repositories?

Propiedades

IUPAC Name |

diethyl 2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQDGVLVYVULMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058363 | |

| Record name | Isomalathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-12-5 | |

| Record name | Isomalathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomalathion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomalathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XEP5P83AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.